Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-7-9-13(10-8-12)23(20,21)18(11-16(19)22-2)15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOBJBNRSWLZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, with a CAS number of 335414-58-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a sulfonyl moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C16H16ClNO4S
- Molecular Weight : 353.82 g/mol
- Structure : The compound features a methyl ester of glycine, which is substituted with a 2-chlorophenyl group and a 4-methylphenylsulfonyl group.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, particularly focusing on its pharmacological properties.
1. Antimicrobial Activity
Several studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
2. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes, including prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factors (HIF). Inhibition of these enzymes can influence cellular responses to hypoxia and may have implications in cancer therapy.
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound on various cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| A549 | 20 |
These results indicate varying degrees of cytotoxicity, which are essential for evaluating the therapeutic window of the compound.
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of sulfonamide derivatives, including this compound. The study highlighted its potential as an anti-cancer agent through the modulation of HIF pathways, suggesting that further development could lead to novel cancer therapies .
Toxicological Profile
According to safety data sheets, this compound exhibits acute toxicity if ingested and can cause skin and eye irritation. It is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) .
Scientific Research Applications
Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a compound with potential applications in medicinal chemistry [5, 6]. It has the molecular formula [5, 7].
Synonyms
- This compound [3, 7, 9]
- 335414-58-9 [6, 7]
Scientific Research Applications
Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate, a compound with a similar structure, is of interest because of its potential applications in medicinal chemistry and as a soft drug. Soft drugs are designed to be metabolized into an inactive form after exerting therapeutic effects.
The chemical reactivity of methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate is influenced by its functional groups:
- Sulfonamide Functionality Enhances its solubility and reactivity.
- Ester Group Undergoes hydrolysis and esterification.
- Phenyl Groups Participate in pi-pi stacking interactions.
These reactions are critical for understanding how the compound behaves under biological conditions and in synthetic applications.
Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate exhibits notable biological activities:
- Enzyme Inhibition Acts as an inhibitor in various enzymatic reactions.
- Anticancer Properties Shows potential in cancer treatment.
These properties suggest potential uses in pharmacology, particularly in cancer treatment and other therapeutic areas.
The synthesis of methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate can be achieved through several methods:
- Sulfonylation Introduction of the phenylsulfonyl group.
- Esterification Formation of the methyl ester.
Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has several potential applications:
- Medicinal Chemistry Used as a building block for synthesizing bioactive molecules.
- Soft Drug Design Modified to create therapeutic agents with reduced toxicity.
Interaction studies involving methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate focus on its biochemical interactions:
- Protein Binding Interacts with target proteins to exert therapeutic effects.
- Metabolic Pathways Investigated to understand its breakdown and elimination in the body.
Such studies are essential for evaluating the therapeutic potential of the compound in clinical settings.
Several compounds share structural similarities with methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate | Similar backbone; different substituents | May exhibit different enzyme inhibition profiles |
| Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate | Chlorine substitution on phenyl group | Potentially altered biological activity due to electronegativity |
| Methyl N-(methylthio)-N-(phenylsulfonyl)glycinate | Methylthio group instead of phenyl | Different solubility and reactivity characteristics |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: Electron-withdrawing groups (e.g., -Cl, -F) increase lipophilicity, as seen in (3-chloro-4-fluoro) and (3,5-dichloro). These compounds may exhibit enhanced membrane permeability compared to methoxy-substituted analogs .
Steric and Electronic Influences :
- The target compound’s ortho-chloro substitution may induce steric hindrance, affecting binding interactions in biological systems or reaction kinetics in synthesis .
- Methylsulfonyl variants (e.g., ) differ significantly in electronic properties compared to 4-methylphenylsulfonyl analogs, altering reactivity in nucleophilic substitutions .
Synthetic Considerations :
- Sulfonyl groups are typically introduced via sulfonylation using aryl/alkyl sulfonyl chlorides. The availability of substituted sulfonyl chlorides (e.g., 4-methylphenylsulfonyl chloride) dictates synthetic feasibility .
- Methoxy and methyl groups may require protective strategies during synthesis to prevent undesired side reactions .
Stability and Reactivity :
- Methyl ester moieties in all compounds are prone to hydrolysis under acidic/basic conditions, necessitating controlled storage (e.g., dry, low-temperature environments) .
- Dichloro-substituted compounds () may exhibit higher thermal stability due to increased molecular symmetry and stronger intermolecular forces .
Q & A
Q. What reactor designs improve scalability while maintaining reaction efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
